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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

Cat. No.: B073967

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2,6-
dimethylphenol, a compound of interest to researchers, scientists, and professionals in drug
development. This document outlines the characteristic nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for this compound and provides detailed
experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Chloro-2,6-dimethylphenol,
providing a clear and concise reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Chemical Shift o . .
1H NMR Multiplicity Integration Assignment
(ppm)
Aromatic-H 7.10 s 2H Ar-H
Phenolic-OH 4.85 s 1H -OH
Methyl-H 2.25 S 6H Ar-CHs
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13C NMR Chemical Shift (ppm) Assignment
C-OH 151.3 Ar-C-OH
C-Cl 129.5 Ar-C-Cl

C-H 128.7 Ar-C-H
C-CHs 124.8 Ar-C-CHs
CHs 16.2 Ar-CHs

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

3640 Strong O-H stretch (free hydroxyl)
2920 Medium C-H stretch (methyl)

1580 Medium C=C stretch (aromatic)
1470 Strong C-H bend (methyl)

1230 Strong C-O stretch (phenol)

850 Strong C-Cl stretch

Source: NIST Chemistry WebBook.[1][2]

Table 3: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

156 100 [M]* (Molecular lon)
158 33 [M+2]* (Isotope Peak)
141 50 [M-CHs]*

121 20 [M-CIJ*

77 15 [CeHs]*

Source: NIST Chemistry WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are based on standard laboratory practices for the analysis of solid organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 4-Chloro-2,6-
dimethylphenol.

Methodology:
e Sample Preparation:
o Weigh approximately 10-20 mg of 4-Chloro-2,6-dimethylphenol.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Filter the solution through a pipette with a cotton plug to remove any particulate matter.

e Instrument Setup:
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[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be necessary due to the low natural abundance of the 13C isotope.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Chloro-2,6-dimethylphenol.
Methodology (Thin Film Method):[3]
e Sample Preparation:

o Dissolve a small amount (a few milligrams) of 4-Chloro-2,6-dimethylphenol in a volatile
solvent (e.g., dichloromethane or acetone).[3]

o Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
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o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.[3]

e Instrument Setup:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Ensure the instrument's beam path is clear.

o Data Acquisition:

o Acquire a background spectrum of the empty salt plate (or the plate with the pure solvent
film, which is then subtracted).

o Acquire the sample spectrum.
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Chloro-2,6-
dimethylphenol.

Methodology (Electron lonization - EI):
e Sample Introduction:
o For a solid sample, a direct insertion probe is typically used.
o A small amount of the sample is placed in a capillary tube at the end of the probe.

o The probe is inserted into the high-vacuum source of the mass spectrometer.
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o The sample is gently heated to promote volatilization into the ion source.

e |onization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize, primarily forming a radical cation (the molecular ion),
and to fragment in a characteristic pattern.

e Mass Analysis:

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection and Data Processing:
o A detector records the abundance of each ion.

o The data is processed to generate a mass spectrum, which is a plot of relative ion
intensity versus m/z.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide
structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an unknown compound, such as 4-Chloro-2,6-dimethylphenol.
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Caption: Workflow for the spectroscopic analysis of 4-Chloro-2,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073967#spectroscopic-data-nmr-ir-mass-spec-for-4-
chloro-2-6-dimethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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